2-(Bromomethyl)piperidine hydrobromide
Description
Properties
IUPAC Name |
2-(bromomethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGAHWWIADNRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705372 | |
| Record name | 2-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-38-3 | |
| Record name | 2-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
2-(Bromomethyl)piperidine hydrobromide is characterized by its piperidine ring substituted with a bromomethyl group. Its empirical formula is , and it has a molecular weight of 273.01 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Pharmaceutical Applications
Neuroactive Compounds Development
One of the primary applications of this compound is in the synthesis of neuroactive compounds. This compound can be utilized to create piperidine-based drugs that may function as neuroleptics or analgesics. Its structural characteristics suggest potential interactions with biological targets, which are crucial for developing therapeutic agents aimed at treating neurological disorders .
Blood-Brain Barrier Permeability
Studies have indicated that this compound can effectively cross the blood-brain barrier (BBB), an essential property for drugs targeting central nervous system (CNS) disorders. This permeability suggests that derivatives of this compound could be developed into CNS-active medications without significant metabolic interactions, as it does not inhibit major cytochrome P450 enzymes.
Synthetic Methodologies
Aza-Michael Reaction
The compound is notably involved in the aza-Michael reaction, where it adds to α,β-unsaturated carbonyl compounds such as alkyl acrylates. This reaction has been explored to synthesize various β-amino esters and derivatives, which are valuable in medicinal chemistry .
- Reaction Scheme :
- The conjugate addition of this compound to methyl and ethyl acrylate in the presence of triethylamine yields products like 3-[2-(bromomethyl)piperidin-1-yl]propanoates.
- These products can further undergo transformations to form complex structures such as indolizidines, which have significant biological relevance .
| Reaction Type | Reactants | Products |
|---|---|---|
| Aza-Michael Reaction | 2-(Bromomethyl)piperidine + Alkyl Acrylates | β-Amino Esters |
| Subsequent Transformations | β-Amino Esters + LDA | Indolizidines |
Research has highlighted the biological activities associated with this compound. It has been studied for its potential interactions with various receptors and enzymes, making it a candidate for further pharmacological exploration.
Mechanism of Action
2-(Bromomethyl)piperidine hydrobromide is similar to other brominated piperidine derivatives, such as 2-(bromomethyl)pyridine hydrobromide and 2-(2-bromoethyl)piperidine hydrobromide. it is unique in its structure and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill.
Comparison with Similar Compounds
2-(Bromomethyl)pyridine Hydrobromide
- Structure : Pyridine ring with bromomethyl group at the 2-position (C₆H₇Br₂N, MW 252.93).
- Properties : Melting point 149–152°C, used in alkylation reactions for synthesizing perimidine derivatives (e.g., 43% yield in naphthalene-based reactions) .
- Key Difference : The pyridine ring introduces aromaticity and reduced basicity compared to the saturated piperidine ring in 2-(bromomethyl)piperidine hydrobromide, affecting reactivity in nucleophilic substitutions .
4-Bromopiperidine Hydrobromide
2-(Bromomethyl)-1-(propan-2-yl)piperidine Hydrobromide
Halogenated Derivatives
- Examples : 2-(Bromomethyl)-5-fluoropyridine hydrobromide (C₆H₅Br₂FN, MW 270.92) and 2-(bromomethyl)-5-chloro-3-fluoropyridine hydrobromide (C₆H₄Br₂ClFN, MW 305.36).
- Properties : Fluorine and chlorine substituents increase electronegativity, enhancing leaving-group ability in cross-coupling reactions .
Comparative Data Table
Reactivity and Application Insights
- Alkylation Efficiency : 2-(Bromomethyl)pyridine hydrobromide demonstrates higher yields (43–47%) in alkylation reactions compared to piperidine analogues, likely due to the aromatic pyridine ring stabilizing transition states .
- Steric Effects : Bulky derivatives like 2-(bromomethyl)-1-(propan-2-yl)piperidine hydrobromide show reduced reactivity in SN2 mechanisms but improved shelf life .
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) in halogenated derivatives enhance electrophilicity, facilitating nucleophilic aromatic substitutions .
Research Findings and Case Studies
- Case Study 1: In the synthesis of antiplasmodial quinoline-piperidine hybrids, this compound was critical for introducing the piperidine moiety via lithiated phenylacetonitrile intermediates .
- Case Study 2 : 2-(Bromomethyl)pyridine hydrobromide enabled the preparation of naphthalen-2-ylmethylpyridine-2-carbimidothioate, a precursor for kinase inhibitors, achieving 95% purity in refluxed chloroform .
- Case Study 3 : Fluorinated derivatives like 2-(bromomethyl)-5-fluoropyridine hydrobromide were utilized in radiolabeling studies for positron emission tomography (PET) tracers, leveraging fluorine-18 isotopes .
Biological Activity
2-(Bromomethyl)piperidine hydrobromide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the piperidine class, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the bromomethylation of piperidine. The compound can be synthesized through various methods, including the reaction of piperidine with bromomethyl compounds under acidic conditions. The resulting product can then be purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antiviral Activity
Recent studies have indicated that compounds related to piperidine derivatives exhibit antiviral properties. For instance, research has shown that certain piperidine derivatives can act as inhibitors against HIV-1, demonstrating significant antiviral activity with low cytotoxicity. The structure-activity relationship (SAR) analyses suggest that modifications on the piperidine ring can enhance potency against viral strains resistant to standard treatments .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Study 1: Antiviral Efficacy
A study published in 2024 examined a series of piperidine derivatives, including this compound, for their efficacy against resistant HIV-1 strains. The findings revealed that certain modifications led to improved selectivity indices (SI), indicating a better therapeutic profile compared to existing antiretrovirals. The most potent compound in this series exhibited an EC50 value significantly lower than that of standard treatments .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential applications in treating bacterial infections, especially those resistant to conventional therapies .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that various substitutions on the piperidine ring can significantly influence biological activity. For example:
| Compound | Substitution | EC50 (nM) | Selectivity Index |
|---|---|---|---|
| A | No substitution | 500 | 10 |
| B | Methyl group | 250 | 20 |
| C | Ethyl group | 150 | 30 |
This table illustrates how specific modifications can enhance both potency and selectivity against target pathogens.
Preparation Methods
Direct Bromination of Piperidine Derivatives
One common and straightforward method to prepare 2-(bromomethyl)piperidine hydrobromide involves the bromination of piperidine or its derivatives using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). This reaction typically proceeds via substitution at the methyl position adjacent to the nitrogen atom, followed by salt formation with hydrobromic acid (HBr).
- Reactants: Piperidine, bromine or NBS, hydrobromic acid.
- Solvents: Acetonitrile or dichloromethane (DCM) are commonly used to dissolve reactants.
- Conditions: Room temperature to slightly elevated temperatures (typically 60–80°C) to promote bromination.
- Workup: After bromination, the reaction mixture is treated with hydrobromic acid to form the hydrobromide salt.
- Purification: The product is purified by recrystallization from suitable solvents such as chloroform or ethyl acetate.
$$
\text{Piperidine} + \text{Br}_2 \xrightarrow[\text{solvent}]{60-80^\circ C} \text{2-(Bromomethyl)piperidine} \xrightarrow[\text{HBr}]{\text{acid treatment}} \text{this compound}
$$
| Parameter | Typical Value/Range |
|---|---|
| Temperature | 60–80 °C |
| Solvent | Acetonitrile, Dichloromethane |
| Yield | 70–85% |
| Melting Point | 199–202 °C (hydrobromide salt) |
| Purity Verification | TLC, HPLC, NMR |
- IR Spectroscopy: Characteristic C-Br stretching vibrations near 560 cm⁻¹ and N-H vibrations around 2500 cm⁻¹ confirm salt formation.
- ¹H NMR Spectroscopy: Signals for piperidine ring protons appear between δ 3.0–3.5 ppm, while the bromomethyl protons resonate at δ 4.2–4.5 ppm.
- X-ray Crystallography: Confirms the crystal structure and hydrogen bonding networks (N⁺–H···Br⁻), verifying salt integrity.
This method is widely used due to its simplicity and relatively high yield, making it suitable for both laboratory and industrial scales.
Conjugate Addition Route Using Piperidine Hydrobromide
An alternative synthetic approach involves the conjugate addition (aza-Michael reaction) of this compound to activated alkenes such as methyl or ethyl acrylate in the presence of a base like triethylamine. This method was reported for the first time to afford functionalized derivatives but is also applicable for synthesizing the hydrobromide salt under controlled conditions.
- Reactants: this compound, methyl or ethyl acrylate, triethylamine.
- Solvent: Dichloromethane or mixed aqueous-organic solvent systems.
- Conditions: Room temperature, 16 hours stirring.
- Workup: Removal of excess reagents under vacuum, followed by filtration and recrystallization.
- Outcome: Formation of 3-[2-(bromomethyl)piperidin-1-yl]propanoates, which can be further manipulated to yield the hydrobromide salt.
| Component | Amount/Ratio |
|---|---|
| This compound | 5 mmol |
| Methyl acrylate | 5 mL |
| Triethylamine | 5.25 mmol (initial), additional 5.25 mmol after 16 h |
| Temperature | Room temperature |
| Reaction Time | 16 hours + 10 minutes post-addition |
The reaction proceeds smoothly under mild conditions, yielding the desired product in good yields. Subsequent treatment with lithium diisopropylamide and other reagents can convert these intermediates into more complex bicyclic structures.
Industrial Production Considerations
In industrial settings, the preparation of this compound may involve continuous flow reactors to enhance yield, purity, and safety. Automated control of parameters such as temperature, pressure, and reactant feed rates allows for consistent product quality.
Industrial Process Highlights:
- Use of bromination agents in controlled stoichiometric ratios.
- Continuous monitoring via in-line spectroscopic methods (e.g., IR, UV-Vis).
- Purification by recrystallization or chromatography to achieve high purity.
- Safety protocols to handle corrosive hydrobromic acid and bromine vapors.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Bromination + HBr Salt Formation | Piperidine, Br2 or NBS, HBr | 60–80 °C, organic solvent | 70–85 | Simple, widely used, scalable |
| Aza-Michael Conjugate Addition | This compound, methyl acrylate, triethylamine | Room temp, 16 h | Good | Allows further functionalization |
| Industrial Continuous Flow | Piperidine, brominating agents, HBr | Controlled temp and pressure | High | Automated, optimized for purity & scale |
Research Findings and Optimization Notes
- Reaction Monitoring: TLC and HPLC are effective for tracking reaction progress and purity.
- Optimization Parameters: Temperature control (60–80°C) and solvent choice (polar aprotic solvents preferred) significantly affect yield and selectivity.
- Purity Assessment: NMR and IR spectroscopy confirm structural integrity; X-ray crystallography validates crystal forms.
- Safety: Handling bromine and hydrobromic acid requires strict safety measures including PPE and ventilation.
Q & A
Q. What are the optimal synthetic routes for 2-(Bromomethyl)piperidine hydrobromide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic optimization typically involves factorial design experiments to evaluate variables such as temperature, solvent polarity, and stoichiometry. For example, halogenation of piperidine derivatives often employs brominating agents (e.g., PBr₃ or HBr in acetic acid) under controlled anhydrous conditions . Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ NMR. A fractional factorial design (e.g., 2³ design) allows efficient screening of variables like reaction time (4–24 hours), temperature (0–60°C), and molar ratios (1:1 to 1:3) to maximize yield while minimizing side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization requires a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromomethyl substitution on the piperidine ring (e.g., δ ~3.5 ppm for -CH₂Br in DMSO-d₆) .
- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%) and detect hydrolyzed byproducts.
- Elemental Analysis : Validate stoichiometry (C₆H₁₁Br₂N·HBr requires C: 23.62%, H: 3.96%, Br: 65.63%) .
Q. What are the key stability considerations for storing and handling this compound?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis under ambient conditions. Stability studies should include:
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
- Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC. Store in desiccators with anhydrous CaCl₂ at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 reactions. Key parameters include:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine atom) prone to nucleophilic attack.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can corroborate computational predictions .
Q. What strategies resolve contradictions in reported biological activity data for piperidine-brominated derivatives?
Methodological Answer: Contradictions often arise from assay variability or target promiscuity. Systematic approaches include:
- Dose-Response Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers.
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries or proteome profiling to distinguish primary targets from off-target effects .
- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing bromine with chlorine) to isolate pharmacophore contributions .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological pathways?
Methodological Answer:
- In Vitro Binding Assays : Radioligand competition assays (³H-labeled ligands) on dopamine D2/D3 receptors to quantify affinity (Kᵢ values).
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cultures post-treatment to assess GPCR activation.
- Knockdown Models : siRNA silencing of candidate receptors in vitro to confirm target specificity .
Key Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
